M₁/M₃ vs. M₂ Receptor Subtype Selectivity
Revatropate demonstrates approximately 50-fold selectivity for M₁ and M₃ muscarinic receptor subtypes over the M₂ subtype in functional tissue preparations, whereas ipratropium bromide is non-selective, exhibiting roughly equipotent antagonist activity across M₁, M₂, and M₃ receptors [1] [2]. The selectivity was determined using guinea pig trachea and rabbit vas deferens as M₁/M₃-enriched tissues, and guinea pig atria as an M₂-enriched tissue [1].
| Evidence Dimension | Functional receptor subtype selectivity ratio (M₁/M₃ potency vs. M₂ potency) |
|---|---|
| Target Compound Data | ~50-fold selectivity for M₁ and M₃ over M₂ (guinea pig trachea, rabbit vas deferens vs. guinea pig atria) [1] |
| Comparator Or Baseline | Ipratropium bromide: non-selective; reported IC₅₀ values of 2.9 nM (M₁), 2.0 nM (M₂), 1.7 nM (M₃) in recombinant receptor assays, representing <2-fold selectivity [2] |
| Quantified Difference | Revatropate ~50-fold selectivity vs. ipratropium <2-fold selectivity; approximately ≥25-fold greater selectivity window |
| Conditions | Isolated tissue bath pharmacology: guinea pig trachea (postjunctional M₃), rabbit vas deferens (M₁), guinea pig left atria (M₂). Ipratropium IC₅₀ data from recombinant human receptor binding assays. |
Why This Matters
Revatropate's ~50-fold selectivity spares cardiac M₂ receptors — the primary subtype mediating vagal bradycardia — and preserves presynaptic M₂ autoreceptor function that limits acetylcholine release, a dual advantage not achievable with non-selective agents like ipratropium, making revatropate the preferred tool compound for studies requiring M₁/M₃-targeted pharmacology without M₂-mediated cardiovascular confounds.
- [1] Alabaster VA. Discovery & development of selective M3 antagonists for clinical use. Life Sci. 1997;60(13-14):1053-60. doi:10.1016/S0024-3205(97)00047-7. PMID: 9121347. View Source
- [2] BindingDB. Ipratropium bromide (BDBM82372). Ki: M₂ 0.210 nM, M₃ 0.360 nM (rat). GLPBio. Ipratropium bromide IC₅₀: M₁ 2.9 nM, M₂ 2.0 nM, M₃ 1.7 nM. Data supporting non-selective profile across M₁–M₃. View Source
